Stereochemical Potency Gap: (1S,3R) Enantiomer ≥ 20‑Fold More Active than (1R,3S) at Neuronal GABA Uptake
The core scaffold of the target compound—once the Boc group is removed—corresponds to cis‑3‑aminocyclohexaneacetic acid. In the closely studied carboxylic acid congener, the (1S,3R) enantiomer displayed potency similar to GABA itself as an inhibitor of [³H]GABA uptake in rat brain slices, whereas the (1R,3S) enantiomer was at least 20‑fold less potent [1]. Because the target compound is racemic and carries the (1R,3S) relative configuration as its nominal descriptor, it serves as a direct protected precursor of the low‑potency (1R,3S) enantiomer. This provides a critical negative‑control or selectivity‑profiling tool that is unavailable from single‑enantiomer (1S,3R) building blocks.
| Evidence Dimension | Relative GABA uptake inhibitory potency (rat brain slices) |
|---|---|
| Target Compound Data | (1R,3S)-3-aminocyclohexanecarboxylic acid: potency ≥ 20‑fold lower than (1S,3R) |
| Comparator Or Baseline | (1S,3R)-3-aminocyclohexanecarboxylic acid: potency similar to GABA [1] |
| Quantified Difference | ≥ 20‑fold |
| Conditions | [³H]GABA uptake assay in rat brain slices [1] |
Why This Matters
Researchers requiring a stereochemically defined negative control or seeking to parse enantiomer‑specific pharmacology must procure the racemate containing the (1R,3S) component; the opposite enantiomer alone cannot serve this function.
- [1] Allan, R. D.; Johnston, G. A. R.; Twitchin, B. Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid. *Australian Journal of Chemistry* **1981**, *34*(10), 2231–2236. DOI: 10.1071/CH9812231. View Source
